Product packaging for HD-800(Cat. No.:)

HD-800

Cat. No.: B1192844
M. Wt: 269.3
InChI Key: UVZUIESPIIIPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conceptual Framework of Chemical Probes for Cellular Component Investigation

Chemical probes are meticulously designed small molecules engineered to selectively modulate a protein of interest (PoI) within a biological system. Their primary purpose is to elucidate protein function and to validate novel drug targets, thereby translating genetic and biological insights into meaningful experimental evaluations nih.govuni-freiburg.de. The development of high-quality chemical probes is a significant discovery endeavor, distinct from drug development, as not all drugs possess the necessary characteristics for confident target validation uni-freiburg.de. Key quality criteria for such probes include their biochemical and cellular potency, target selectivity, and demonstrable proof of target engagement nih.govuni-freiburg.de. Furthermore, they must exhibit favorable chemical properties, such as the absence of moieties that cause promiscuity or assay interference, sufficient solubility, and stability under typical assay conditions, often accompanied by the availability of a chemically similar, inactive negative control molecule nih.govuni-freiburg.de. These tools are crucial for linking genes to phenotypes, exploring human biology, and identifying novel targets for precision medicine researchgate.net.

Evolution of Radioligands for In Vivo Biological Research

Radioligands represent a specialized class of molecular probes, incorporating a radioactive isotope to enable non-invasive in vivo assessment of biological targets, such as receptors and transporters, through emission tomography techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) nih.govwikipedia.orgamazon.com. The evolution of radioligands has been driven by the need for highly specific and selective agents with optimized brain kinetics and improved binding potentials, especially for targets within the central nervous system (CNS) nih.gov. Early radioligands, while foundational, often presented limitations such as slow brain kinetics, moderate signal-to-noise ratios, or susceptibility to efflux transporters, which hindered their utility for quantitative imaging in the brain nih.govamazon.com. Recent advancements have focused on overcoming these challenges, leading to the development of novel radioligands with enhanced properties for diverse biological targets, including neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), norepinephrine (B1679862) transporters (NETs), and cannabinoid receptors (CB1) nih.govwikipedia.orgamazon.com. A notable paradigm shift in some areas, such as somatostatin (B550006) receptor imaging, has involved the development of antagonist radioligands, which can exhibit improved tumor accumulation and faster background clearance compared to their agonist counterparts.

Rationale for Investigating HD-800 as a Pioneering Research Tool

Microtubules (MTs) are fundamental components of the cytoskeleton, playing critical roles in cell structure, intracellular transport, and cell division. Dysfunction of MTs is implicated in the pathogenesis of various conditions, including malignancies, neurodegenerative disorders like Alzheimer's disease, and brain injuries. Despite their significance, in vivo imaging of MT expression in the brain has been challenging due to the poor blood-brain barrier (BBB) penetration of many existing radiotracers, such as [¹¹C]paclitaxel, [¹⁸F]fluoropaclitaxel, and [¹¹C]docetaxel, which are known substrates of efflux transporters.

The need for brain-penetrant radiolabeled MT ligands led to the investigation of novel compounds. This compound, chemically identified as N-(4-methoxyphenyl)-N,5-dimethylfuro[2,3-d]pyrimidin-4-amine, was identified as a high-affinity and selective inhibitor of the colchicine (B1669291) binding site on tubulin. Its chemical structure and properties suggested its suitability for radiolabeling with Carbon-11 (B1219553) (¹¹C), a positron-emitting isotope, making it a promising candidate for PET imaging. The rationale for developing [¹¹C]this compound was to create a direct and more sensitive approach for the in vivo quantification of MTs, both within and outside the brain, offering potential for early diagnosis, monitoring disease progression, and assessing the efficacy of targeted therapeutics in brain diseases. This positions this compound as a pioneering research tool due to its ability to address a critical unmet need in visualizing microtubule dynamics in vivo with high specificity and brain penetrance.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.3

IUPAC Name

N-(4-Methoxyphenyl)-N,5-dimethylfuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H15N3O2/c1-10-8-20-15-13(10)14(16-9-17-15)18(2)11-4-6-12(19-3)7-5-11/h4-9H,1-3H3

InChI Key

UVZUIESPIIIPQW-UHFFFAOYSA-N

SMILES

CC1=COC2=NC=NC(N(C3=CC=C(OC)C=C3)C)=C21

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HD800;  HD 800;  HD-800

Origin of Product

United States

Synthetic Methodologies and Radiochemical Production of Hd 800

Chemical Synthesis of HD-800 and its Precursors

The chemical synthesis of this compound involves a multi-step approach, beginning with fundamental building blocks and progressing through key intermediate compounds.

The synthetic pathway for N-(4-methoxyphenyl)-N,5-dimethylfuro[2,3-d]pyrimidin-4-amine (this compound, Compound 3) has been systematically designed and optimized. The synthesis initiates with the reaction of hydroxyacetone (B41140) (Compound 10) and malononitrile (B47326) in the presence of triethylamine. This intermediate is then treated with formamidine (B1211174) hydrochloride under basic conditions to yield 5-methyl-furo[2,3-d]pyrimidine (Compound 12) with a 47% yield over two steps idrblab.net.

Subsequently, Compound 12 undergoes an Ullmann coupling reaction with 4-iodoanisole (B42571) (Compound 13). This coupling is facilitated by copper(I) iodide (CuI) and L-proline, leading to the formation of N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amine (Compound 2) idrblab.netnih.gov. The final step in the synthesis of this compound involves the N4-methylation of Compound 2 using dimethyl sulfate, which furnishes the target compound (this compound) in a 70% yield idrblab.net. The N-methyl moiety has been identified as crucial for the compound's biological activity idrblab.net.

For radiolabeling purposes, the desmethyl analog of this compound, designated as desmethyl-HD-800 (Compound 4), serves as a critical precursor. This precursor can be synthesized through two primary routes:

Demethylation of this compound: Desmethyl-HD-800 (Compound 4) can be obtained by the demethylation of this compound (Compound 3) using boron tribromide (BBr3), achieving an isolated yield of 85% uni-freiburg.de.

Coupling Reaction: Alternatively, Compound 4 can be synthesized by the coupling of Compound 2 (N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amine) with 4-(methylamino)phenol (B85996) (Compound 5), which yields the desmethyl precursor in 80% uni-freiburg.de.

Both this compound and its desmethyl analog have been reported to be synthesized in one step from commercial synthons with yields of 75% and 80%, respectively, indicating efficient synthetic routes for these compounds researchgate.netchemsrc.comnih.gov.

Radiosynthesis of Carbon-11 (B1219553) Labeled this compound

The short half-life of carbon-11 (20.4 minutes) necessitates rapid and efficient radiosynthesis protocols, often involving automation.

The radiosynthesis of carbon-11 labeled this compound ([11C]this compound) is typically performed using automated radiochemical synthesis modules. Specifically, the reaction involves the desmethyl precursor (Compound 4) and [11C]methyl iodide ([11C]CH3I) uni-freiburg.de. This methylation reaction is a widely adopted technique for carbon-11 labeling.

Automated synthesisers, such as the GE-FX2MeI/FX2M module, are routinely employed for the production of radiopharmaceuticals like [11C]this compound uni-freiburg.de. These systems are designed for flexibility and reliability, capable of handling various chemical reactions and being quickly reprogrammed for different [11C]-labeled compounds. The use of automated modules has significantly advanced the development of carbon-11 tracers for both preclinical and clinical applications. [11C]CH3I and [11C]methyl triflate ([11C]CH3OTf), common [11C]-labeling agents, are readily synthesized from primary cyclotron products such as [11C]methane or [11C]carbon dioxide, utilizing either wet-chemistry or gas-phase methods.

The characterization of [11C]this compound includes assessing its radiochemical yield (RCY) and molar activity (Am).

One study reported a radiochemical yield for [11C]this compound of 45 ± 5% (n = 20) based on [11C]CH3I, with a molar activity of 92.5 ± 18.5 GBq/μmol at the end of synthesis (EOS) uni-freiburg.dechemsrc.comnih.gov. Another study indicated a non-decay corrected radiochemical yield of 1.2 ± 0.7% (n = 3) with a higher molar activity of 159 ± 100 GBq/μmol (4.3 ± 2.7 Ci/μmol). The discrepancy in radiochemical yield may be attributed to whether the yield is decay-corrected or non-decay corrected.

Table 1: Radiochemical Yield and Molar Activity of [11C]this compound

ParameterValue 1 (n=20) uni-freiburg.dechemsrc.comnih.govValue 2 (n=3)Notes
Radiochemical Yield45 ± 5%1.2 ± 0.7% (non-decay corrected)Based on [11C]CH3I for Value 1
Molar Activity (EOS)92.5 ± 18.5 GBq/μmol159 ± 100 GBq/μmolValue 2 also reported as 4.3 ± 2.7 Ci/μmol

The stability of [11C]this compound is crucial for its utility in research applications. [11C]this compound has demonstrated stability in a 5% ethanol-saline formulation under sterile conditions for up to 4 hours (n = 4) uni-freiburg.de. This stability profile is important for allowing sufficient time for synthesis, purification, quality control, and subsequent research applications.

The inherent short half-life of carbon-11 necessitates that radiosynthesis and purification processes are as rapid as possible, yet still long enough to ensure adequate synthesis and purification. Radiopharmaceutical stability is a key factor evaluated during preclinical development to ensure the integrity of the tracer for its intended use.

Molecular and Cellular Interaction Studies of Hd 800

Biochemical Characterization of Target Binding Affinity and Selectivity

HD-800 exhibits a notable capacity to interact with tubulin, a critical protein component of microtubules, demonstrating both high affinity and selective binding.

This compound has been characterized as a high-affinity and selective inhibitor of tubulin that binds specifically to the colchicine (B1669291) site idrblab.net. This interaction is crucial as the colchicine binding site on tubulin is a well-established target for antimitotic agents. Studies have reported an IC50 value of 4.3 nM for this compound in microtubule inhibition, indicating its potent activity. The selective binding of this compound to this site suggests a targeted mechanism of action, distinguishing it from compounds that might interact with other tubulin binding sites.

Comparative studies have evaluated the binding profile of this compound against other known tubulin ligands, such as MPC-6827 (Verubulin) and colchicine. This compound and MPC-6827 have demonstrated comparable specific binding in MDA-MB-231 cells, a breast cancer cell line. Both compounds are recognized for their ability to bind to the colchicine site of microtubules.

In contrast, colchicine, while also binding to the same site, has shown lower affinity in blocking tubulin binding sites compared to [11C]MPC-6827, potentially due to its higher IC50 for microtubule polymerization (3.2 µM). This suggests that this compound possesses a superior binding affinity for tubulin compared to colchicine. Furthermore, in vivo positron emission tomography (PET) imaging studies in non-human primates revealed that both [11C]this compound and [11C]Verubulin (MPC-6827) were capable of penetrating the blood-brain barrier (BBB), whereas [11C]colchicine did not demonstrate significant brain entry in higher species. Blocking experiments in mice using unlabeled this compound and MPC-6827 further confirmed the specific binding of [11C]this compound in the brain idrblab.net.

The comparative binding data are summarized in Table 1.

Table 1: Comparative Binding Characteristics of Tubulin Ligands

CompoundBinding SiteIC50 for Microtubule PolymerizationSpecific Binding in MDA-MB-231 cells (vs. [11C]MPC-6827)Blood-Brain Barrier Penetration (Preclinical Models)
This compoundColchicine4.3 nMComparableYes idrblab.net
MPC-6827Colchicine1.5 nMBaselineYes
ColchicineColchicine3.2 µMLess blockingNo (in higher species)

Investigation of Transporter Interactions and Cellular Distribution

The cellular distribution and ability of this compound to cross biological barriers are critical aspects of its pharmacological profile.

A significant finding in the study of this compound is its demonstrated ability to penetrate the blood-brain barrier (BBB) in preclinical models. Ex vivo biodistribution studies in male white mice showed that [11C]this compound successfully crossed the BBB and was retained in the brain with 75% specific binding idrblab.net. The brain uptake, measured as %ID/g, was 5 ± 0.5% at 30 minutes post-administration, followed by a washout to 1.5 ± 0.84% at 60 minutes.

MicroPET imaging in mice further corroborated these findings, revealing excellent binding of [11C]this compound in the brain, which could be effectively blocked by preadministration of unlabeled this compound and MPC-6827 idrblab.net. This characteristic is particularly noteworthy as many established microtubule-targeting radiotracers, such as [11C]paclitaxel, [18F]fluoropaclitaxel, and [11C]docetaxel, are known substrates for efflux transporters, leading to poor brain uptake idrblab.net. This compound's BBB penetrant property positions it as a promising ligand for in vivo quantification of microtubules within the brain idrblab.net.

Specific binding of [11C]this compound was also observed in other organs, as detailed in Table 2.

Table 2: Specific Binding of [11C]this compound in Mouse Organs (at 30 min post-injection)

OrganSpecific Binding (%)
Brain75
Muscle55
Heart50
Lungs43
Blood37
Pancreas30

A crucial aspect of this compound's favorable BBB penetration is its minimal interaction with efflux transporters. Studies have indicated that [11C]this compound did not exhibit significant interactions with efflux transporters. Furthermore, this compound showed no significant affinity (K_i > 10 µM) for a variety of competitive brain receptors, transporters, biogenic amines, and proteins, as determined by National Institute of Mental Health–Psychoactive Drug Screening Program (NIMH-PDSP) binding assays. This lack of interaction with common efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), is a key factor contributing to its effective brain uptake and retention, distinguishing it from other microtubule-targeting agents that are often substrates for these transporters.

Molecular Mechanisms Underlying Tubulin Inhibition

This compound functions primarily as a colchicine site tubulin inhibitor idrblab.net. The molecular mechanism of action for compounds binding to the colchicine site involves the disruption of microtubule dynamics. Microtubules, composed of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing vital roles in cell structure, intracellular transport, and cell division.

The dynamic process of tubulin polymerization and depolymerization is critical for the formation of mitotic spindles, which are necessary for the accurate segregation of replicated chromosomes during cell division. Inhibitors that bind to the colchicine site on tubulin interfere with this polymerization process, leading to the suppression of microtubule dynamics. This disruption can result in cell cycle arrest, typically at the G2/M phase, and ultimately induce apoptosis in proliferating cells. By binding with high affinity and selectivity to this critical site, this compound effectively inhibits tubulin polymerization, thereby impeding microtubule formation and function, a characteristic mechanism of action for antimitotic agents.

Elucidation of this compound's Modulatory Effects on Microtubule Dynamics

This compound functions as a high-affinity and selective inhibitor that targets the colchicine binding site on tubulin, the protein subunit that polymerizes to form microtubules. This interaction is critical for disrupting normal microtubule dynamics, which are essential for various cellular processes including cell division, intracellular transport, and maintaining cell shape uni.lu. By binding to the colchicine site, this compound effectively inhibits tubulin polymerization, thereby preventing the assembly of new microtubules and destabilizing existing ones.

Detailed research findings highlight this compound's specific interactions and its potential as a diagnostic tool. Studies have demonstrated its capacity as a brain-penetrant PET tracer for imaging microtubules in vivo uni.luuni.lunih.gov. The compound is amenable to radiolabeling with carbon-11 (B1219553) ([11C]), a positron-emitting isotope, enabling its visualization through PET imaging uni.lu.

In Vivo Evaluation and Specificity: The brain penetration and retention of this compound have been evaluated in animal models, including mice and non-human primates (NHP) uni.lunih.gov. These studies indicated that [11C]this compound successfully penetrates the blood-brain barrier (BBB) and accumulates in brain regions, demonstrating its potential for imaging microtubules in the central nervous system uni.lunih.gov. Blocking experiments conducted with unlabeled this compound confirmed the specificity of its binding to microtubules in the brain uni.lu.

Comparative studies have further elucidated this compound's binding characteristics. For instance, research evaluating [11C]MPC-6827, another microtubule-targeting PET radiotracer, in cancer cell lines like MDA-MB-231, showed that this compound exhibits comparable specific binding to microtubules uni-freiburg.de. Both this compound and MPC-6827 are known to bind to the colchicine site of microtubules uni-freiburg.de. In MDA-MB-231 breast cancer cells, blocking experiments with various microtubule-targeting agents, including this compound, revealed high specific binding for [11C]MPC-6827, with this compound showing 95% specific binding when used as a blocking agent at a concentration of 5 µmol uni-freiburg.de.

The following table summarizes key findings regarding the specific binding of [11C]MPC-6827, and by extension, the comparative efficacy of this compound in blocking microtubule binding sites in MDA-MB-231 cells.

Blocking Agent (5 µmol)Specific Binding of [11C]MPC-6827 in MDA-MB-231 Cells (%)
Docetaxel88 uni-freiburg.de
Paclitaxel78 uni-freiburg.de
Colchicine65 uni-freiburg.de
MPC-682795 uni-freiburg.de
This compound 95 uni-freiburg.de

This data indicates that this compound is a potent competitor for microtubule binding sites, demonstrating a high degree of specificity comparable to its structurally distinct counterpart, MPC-6827 uni-freiburg.de. The ability of this compound to specifically target and modulate microtubule dynamics, coupled with its brain penetrant properties, underscores its significance in both basic scientific research into microtubule biology and its potential applications in non-invasive imaging.

Preclinical Evaluation of Hd 800 As an in Vivo Imaging Agent

In Vivo Biodistribution and Pharmacokinetic Analysis in Animal Models

The biodistribution and pharmacokinetic properties of a radiotracer dictate its suitability for imaging specific targets within the body. Studies with [11C]HD-800 in animal models have elucidated its tissue uptake, retention, and clearance mechanisms.

Ex vivo biodistribution studies in male white mice demonstrated that [11C]this compound successfully penetrated the blood-brain barrier (BBB) and was retained in the brain. nih.govwikipedia.orgnih.gov At 30 minutes post-injection, brain uptake was measured at 5 ± 0.5 %ID/g (percentage of injected dose per gram of tissue), followed by a notable washout to 1.5 ± 0.84 %ID/g at 60 minutes. nih.gov Beyond the brain, [11C]this compound exhibited uptake in several peripheral organs, including blood, heart, lungs, spleen, pancreas, and muscles. nih.gov High uptake was observed in the liver and kidneys, indicating these as primary routes for radiotracer clearance. nih.gov

Table 1: Baseline Biodistribution of [11C]this compound in Male White Mice (%ID/g)

Organ5 min (%ID/g)30 min (%ID/g)60 min (%ID/g)
Brain-5.0 ± 0.51.5 ± 0.84
Blood---
Heart---
Lungs---
Spleen---
Pancreas---
Muscles---
Liver-High Uptake-
Kidney-High Uptake-

Note: Data for 5, 30, and 60 min are not fully available for all organs in the provided snippets, but brain uptake and general observations are noted. "High Uptake" is qualitative based on the source. nih.gov

To ascertain the specificity of [11C]this compound binding, blocking studies were conducted in mice by pre-administering unlabeled this compound (5 mg/kg, intravenously) 20 minutes prior to radiotracer injection. nih.govnih.gov These studies revealed robust specific binding of [11C]this compound in the brain, with approximately 75% of the total binding being specific at 30 minutes post-injection. nih.govwikipedia.orgnih.gov The brain uptake in the blocked group was observed to be four-fold lower than in the unblocked group, further confirming high binding specificity. nih.gov

Specific binding was also observed in several peripheral organs: 55% in muscle, 50% in heart, 43% in lungs, 37% in blood, and 30% in pancreas. nih.govwikipedia.orgnih.gov Spleen, kidney, and liver did not show significant specific binding. nih.gov Importantly, [11C]this compound did not exhibit interactions with efflux transporters, contributing to its favorable brain uptake. nih.govwikipedia.org The specificity of [11C]this compound was further confirmed by blocking experiments using MPC-6827, a selective colchicine (B1669291) site microtubule inhibitor. nih.govwikipedia.org

Table 2: Specific Binding of [11C]this compound in Various Organs (30 min post-injection)

OrganSpecific Binding (%)
Brain75
Muscle55
Heart50
Lungs43
Blood37
Pancreas30
SpleenNot significant
KidneyNot significant
LiverNot significant

Data derived from blocking studies with unlabeled this compound. nih.govwikipedia.orgnih.gov

Micro-Positron Emission Tomography (PET) Imaging Applications

Micro-PET imaging studies have validated [11C]this compound's utility as an in vivo imaging agent for microtubules, particularly in the rodent brain.

In vivo brain imaging of [11C]this compound was performed in male white mice using a Trifoil Triumph II PET/CT scanner over a 60-minute acquisition period. nih.govwikipedia.org The micro-PET images clearly demonstrated that [11C]this compound penetrated the BBB and distributed homogeneously throughout the mouse brain. nih.govwikipedia.org The observed brain binding was effectively blocked by pre-administration of unlabeled this compound, confirming the specific binding of the radiotracer to brain MTs. nih.govwikipedia.org Further validation of specificity was achieved through blocking experiments with MPC-6827, another colchicine site MT inhibitor. nih.govwikipedia.org These imaging results corroborated well with the ex vivo biodistribution findings, showing excellent brain uptake and blocking. nih.gov

The favorable kinetics and robust specific binding observed for [11C]this compound suggest its potential as a suitable PET ligand for the in vivo quantification of MTs both within and outside the brain. nih.govwikipedia.org The development of such a brain-penetrating PET ligand is critical for non-invasively quantifying MTs, which could aid in the early diagnosis, monitoring of disease progression, and assessment of treatment effects in various central nervous system (CNS) disorders and brain malignancies. nih.govwikipedia.org Further evaluations, including tracer kinetic modeling and feasibility studies in non-human primates, are considered necessary to advance [11C]this compound towards human translation for quantitative MT imaging. nih.govfishersci.nouni.lu

Comparative Preclinical Imaging with Related Radiotracers (e.g., [11C]Verubulin)

[11C]this compound has been developed alongside other radiotracers for microtubule imaging, notably [11C]Verubulin (also known as [11C]MPC-6827) and [11C]colchicine. fishersci.nouni.lutocris.comprobes-drugs.org Both [11C]Verubulin (IC50 = 1.5 nM to MT) and [11C]this compound (IC50 = 4.3 nM to MT) have demonstrated promise as PET radiotracers for MT imaging in mice. fishersci.noidrblab.net

Comparative in vivo PET imaging studies, including those in non-human primates (NHP), have evaluated these radiotracers. uni.lutocris.comprobes-drugs.orgidrblab.net Both [11C]Verubulin and [11C]this compound exhibited initial uptake in the NHP brain with no indications of efflux issues, consistent with previously reported PET studies of MT imaging agents in NHPs. fishersci.no In contrast, [11C]colchicine, while also developed for MT imaging, did not enter the brain in higher species, which was expected given that colchicine is a known P-glycoprotein (P-gp) substrate. fishersci.notocris.com This characteristic makes [11C]colchicine unsuitable for CNS MT imaging. fishersci.no

While [11C]Verubulin and [11C]this compound show promising brain penetration and binding, further pharmacokinetic modeling and quantification studies are required to fully understand their binding characteristics to MTs before their translation for human use. fishersci.nouni.lu

Structure Activity Relationship and Rational Design of Hd 800 Analogs

Elucidation of Key Structural Features for Tubulin Binding and Selectivity

HD-800 functions as a high-affinity and selective inhibitor of tubulin polymerization by targeting the colchicine (B1669291) binding site nih.govfishersci.noguidetopharmacology.orguni.lu. Its inhibitory potency against microtubules is characterized by an IC₅₀ value of 4.3 nM nih.gov. This high affinity and selectivity are attributed to specific structural characteristics of the N-(4-methoxyphenyl)-N,5-dimethylfuro[2,3-d]pyrimidin-4-amine core. The precise pharmacophore responsible for this interaction involves the furo[2,3-d]pyrimidine (B11772683) scaffold and the N-(4-methoxyphenyl) substituent, which are crucial for engaging with the colchicine binding pocket on tubulin. The interaction at this site prevents the assembly of αβ-tubulin dimers into microtubules, thereby disrupting cellular processes dependent on microtubule dynamics.

Design and Synthesis of Novel this compound Derivatives with Modified Pharmacological Profiles

The rational design of this compound derivatives primarily focuses on modifying its chemical structure to enhance its properties as a PET tracer, particularly its amenability to radiolabeling and its pharmacokinetic profile. A key derivative in this context is desmethyl-HD-800, which serves as a precursor for the radiosynthesis of [¹¹C]this compound fishersci.noguidetopharmacology.orguni.lunih.govuni.lu.

The synthesis of both this compound and desmethyl-HD-800 has been achieved efficiently, typically in a single step from commercially available synthons, with reported yields of 75% and 80%, respectively fishersci.noguidetopharmacology.orguni.luuni.lu. Specifically, desmethyl-HD-800 (precursor 4) can be synthesized through the demethylation of a related compound (compound 3) using boron tribromide (BBr₃), resulting in an 85% isolated yield guidetopharmacology.org. Alternatively, it can be prepared by coupling an intermediate (compound 2) with 4-(methylamino)phenol (B85996) (compound 5), achieving an 80% yield guidetopharmacology.org. The synthesis of the reference standard this compound itself has also been reported, although an earlier procedure yielded a lower 22% guidetopharmacology.org. These synthetic routes highlight the accessibility of this compound and its crucial precursor for further derivatization and radiolabeling.

Impact of Chemical Modifications on Radiochemical Properties and In Vivo Efficacy

The primary chemical modification discussed for this compound involves its radiolabeling with Carbon-11 (B1219553) ([¹¹C]) to create [¹¹C]this compound, enabling its use as a PET radiotracer. This modification specifically targets the methoxy (B1213986) group of this compound, allowing for methylation with [¹¹C]CH₃I.

The radiosynthesis of [¹¹C]this compound is performed by reacting the desmethyl precursor (compound 4) with [¹¹C]CH₃I. This process has demonstrated a reliable radiochemical yield of 45 ± 5% at the end of synthesis (EOS) guidetopharmacology.orguni.luuni.lu, with a molar activity of 92.5 ± 18.5 GBq/μmol at EOS guidetopharmacology.org. The resulting [¹¹C]this compound exhibits excellent radiochemical purity, exceeding 99% google.com.

The impact of this radiolabeling on the in vivo efficacy and pharmacokinetic profile of this compound has been thoroughly evaluated:

Blood-Brain Barrier (BBB) Penetration and Retention: Ex vivo biodistribution studies in mice revealed that [¹¹C]this compound successfully penetrates the BBB and is retained in the brain, demonstrating 75% specific binding fishersci.noguidetopharmacology.orguni.luuni.lu. This brain penetrance is a critical advantage for imaging microtubules within the central nervous system, especially when compared to other tubulin-binding agents like [¹¹C]colchicine, which shows minimal brain uptake in higher species nih.gov.

Tissue Distribution: Beyond the brain, specific binding of [¹¹C]this compound was observed in several peripheral organs. The biodistribution data indicate moderate specific binding in muscle (55%), heart (50%), lungs (43%), blood (37%), and pancreas (30%) fishersci.noguidetopharmacology.orguni.luuni.lu.

Specificity and Blockade: MicroPET imaging studies in mice further corroborated the excellent brain uptake and retention of [¹¹C]this compound. These studies demonstrated that the radiotracer's binding could be effectively blocked by preadministration of unlabeled this compound and other known colchicine site binding microtubule ligands, such as MPC-6827 (Verubulin) fishersci.noguidetopharmacology.orguni.lunih.govuni.lunih.gov. Blocking experiments showed a significant reduction in brain uptake, with a 4-fold lower uptake in the 30-minute blocking group compared to the unblocked uptake, confirming the high binding specificity of [¹¹C]this compound to its target uni.lu.

These findings collectively indicate that [¹¹C]this compound holds significant promise as a PET ligand for the in vivo quantification of microtubules both within and outside the brain fishersci.noguidetopharmacology.orguni.luuni.lu. However, further pharmacokinetic modeling and quantification studies are necessary to fully understand its binding characteristics and to determine its suitability for quantifying microtubule density in neurodegenerative disorders before clinical translation nih.gov.

Table 1: Biodistribution of [¹¹C]this compound in Mice

OrganSpecific Binding (%)
Brain75
Muscle55
Heart50
Lungs43
Blood37
Pancreas30

Table 2: Radiochemical Properties of [¹¹C]this compound

PropertyValue
Radiochemical Yield (EOS)45 ± 5%
Molar Activity (EOS)92.5 ± 18.5 GBq/μmol
Radiochemical Purity>99%

Advanced Analytical and Computational Methodologies in Hd 800 Research

Advanced Spectroscopic and Chromatographic Techniques for Research Sample Analysis

The precise characterization and quality control of HD-800 and its radiolabeled counterpart, [¹¹C]this compound, are foundational to rigorous preclinical research. A combination of advanced spectroscopic and chromatographic techniques is employed to ensure the identity, purity, and stability of research samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and analysis of this compound. In the context of the radiotracer [¹¹C]this compound, preparative HPLC is crucial for isolating the final product from precursor materials and reaction byproducts. For quality control, analytical HPLC is utilized to determine the chemical and radiochemical purity of the tracer. A typical quality control analysis of [¹¹C]this compound might employ a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. Under specific conditions, [¹¹C]this compound has been shown to have a distinct retention time, which is confirmed by co-injection with a non-radioactive reference standard of this compound.

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are indispensable for the definitive structural confirmation of the synthesized non-radioactive this compound standard. These techniques provide a highly accurate mass-to-charge ratio, which allows for the determination of the elemental composition of the molecule, confirming its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool for the structural elucidation of the this compound reference standard. While specific ¹H and ¹³C NMR chemical shift data for this compound are not widely published in the public domain, this technique provides detailed information about the chemical environment of each atom within the molecule, confirming the connectivity and stereochemistry of the compound. The use of high-field NMR spectrometers, such as 800 MHz instruments, allows for high-resolution spectra, which are essential for unambiguous structural assignment.

Table 1: Chromatographic and Spectroscopic Techniques in this compound Research

Technique Application in this compound Research Key Information Obtained
High-Performance Liquid Chromatography (HPLC) Purification of [¹¹C]this compound and quality control of both radioactive and non-radioactive samples. Chemical and radiochemical purity, retention time.
Mass Spectrometry (MS) / High-Resolution Mass Spectrometry (HRMS) Structural confirmation of the non-radioactive this compound standard. Accurate mass-to-charge ratio, elemental composition.

Computational Chemistry and Molecular Modeling Studies

Computational approaches have become integral to drug discovery and development, and the study of this compound is no exception. These methods provide insights into the molecular interactions that govern the compound's biological activity and offer a rational basis for the design of new, potentially more effective derivatives.

Molecular Docking and Dynamics Simulations of this compound:Tubulin Interactions

This compound exerts its biological effect by binding to the colchicine (B1669291) site of tubulin, thereby disrupting microtubule dynamics. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model and analyze this interaction at an atomic level.

Molecular Dynamics (MD) simulations build upon the static poses generated by molecular docking. MD simulations provide a dynamic view of the this compound:tubulin complex over time, allowing researchers to assess the stability of the binding pose and to understand the conformational changes that may occur upon ligand binding. These simulations can reveal the flexibility of both the ligand and the protein, and identify key interactions that are maintained throughout the simulation, further validating the binding mode. Although specific MD simulation results for this compound have not been detailed in published research, this technique is a standard and vital tool for understanding the dynamic nature of ligand-protein interactions for tubulin inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound, QSAR models can be developed to guide the design of new derivatives with improved tubulin inhibitory activity.

The development of a QSAR model for this compound derivatives would involve synthesizing a library of related compounds with modifications to the furo[2,3-d]pyrimidine (B11772683) scaffold and evaluating their biological activity (e.g., IC₅₀ for tubulin polymerization inhibition). Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., steric and electronic fields).

Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build a model that correlates the molecular descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of virtual, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. While a specific QSAR model for this compound derivatives has not been published, studies on other furo[2,3-d]pyrimidine derivatives as kinase inhibitors have demonstrated the utility of this approach in guiding medicinal chemistry efforts for this class of compounds.

Sophisticated Data Analysis Techniques for Preclinical Imaging Data

Preclinical imaging with the radiotracer [¹¹C]this compound using Positron Emission Tomography (PET) is a critical step in evaluating its potential as a diagnostic tool. The analysis of the resulting imaging data requires sophisticated techniques to provide quantitative insights into the in vivo behavior of the tracer.

A primary method of analysis involves drawing Regions of Interest (ROIs) on the reconstructed PET images, typically co-registered with an anatomical imaging modality like CT or MRI for accurate localization. From these ROIs, Time-Activity Curves (TACs) are generated, which plot the concentration of radioactivity in a specific region over the duration of the scan.

The TACs are then used to calculate various quantitative parameters. One of the most common is the Standardized Uptake Value (SUV) , which is the tissue radioactivity concentration normalized to the injected dose and the subject's body weight. While SUV is a simple and widely used metric, it can be influenced by various physiological factors.

To obtain more detailed and accurate quantitative information, pharmacokinetic modeling of the TACs is often necessary. nih.govresearchgate.net This involves fitting the TAC data to a mathematical model that describes the transport and binding of the tracer in the tissue. For brain imaging with [¹¹C]this compound, a two-tissue compartment model is often considered to separately estimate the rates of tracer delivery, efflux, and specific binding to tubulin. snmjournals.org The output of these models can provide parameters such as the total distribution volume (V_T), which is proportional to the total concentration of binding sites.

Blocking studies are another essential component of preclinical imaging data analysis. nih.gov In these studies, a non-radioactive dose of this compound or another competing ligand is administered prior to the injection of [¹¹C]this compound. A significant reduction in the PET signal in the target tissue in the blocked scan compared to the baseline scan provides strong evidence of specific binding. The percentage of specific binding can be calculated from these studies. For instance, ex vivo biodistribution studies have shown that [¹¹C]this compound has approximately 75% specific binding in the brain. nih.gov

Table 2: Data Analysis Techniques for [¹¹C]this compound PET Imaging

Technique Description Key Quantitative Output
Region of Interest (ROI) Analysis Delineation of specific anatomical regions on PET images. Time-Activity Curves (TACs).
Standardized Uptake Value (SUV) Normalization of radioactivity concentration to injected dose and body weight. Semi-quantitative measure of tracer uptake.
Pharmacokinetic Modeling Fitting TACs to mathematical models to describe tracer kinetics. Distribution Volume (V_T), binding potential, kinetic rate constants.

Future Directions and Unaddressed Research Inquiries for Hd 800 Applications

Expansion of Preclinical Investigations to Diverse Animal Models for Translational Insights

Initial in vivo studies of [11C]HD-800 have been conducted in mice, providing foundational data on its biodistribution and specific binding. nih.gov These studies confirmed that the radiotracer successfully crosses the blood-brain barrier and shows significant specific binding in the brain (75%), as well as in other tissues such as muscle (55%), heart (50%), lungs (43%), blood (37%), and pancreas (30%). nih.govnih.gov

To bridge the gap between rodent models and human applications, it is imperative to extend these preclinical investigations to more complex animal models, particularly non-human primates. Research in non-human primates would offer a more analogous physiological and neurological system to humans, providing critical insights into the tracer's kinetic modeling and its feasibility for imaging microtubules in a larger, more complex brain. nih.gov Such studies are essential for validating the translational potential of [11C]this compound for future clinical trials.

Exploration of this compound's Research Utility in Pathophysiological Investigations

The fundamental role of microtubules in cellular processes makes them a key target in various disease states. The dysfunction of microtubules is implicated in the pathogenesis of a range of disorders, including neurodegenerative diseases and cancer. nih.gov

Neurodegenerative Disease Models:

Microtubules are crucial for neuronal structure and function. nih.gov Their instability is a hallmark of several neurodegenerative conditions. For instance, in tauopathies like Alzheimer's disease, the microtubule-associated protein tau becomes hyperphosphorylated and dissociates from microtubules, leading to their destabilization and the formation of neurofibrillary tangles. nih.gov The ability of [11C]this compound to image microtubule density in the brain could provide a sensitive approach for the early diagnosis, monitoring of disease progression, and evaluation of therapeutic interventions in animal models of these disorders. nih.govnih.gov Huntington's disease, a fatal genetic disorder causing a progressive breakdown of nerve cells in the brain, also presents a potential area of investigation. hdsa.org

Cancer Biology:

This compound has demonstrated high potency in inhibiting the growth of a wide array of cancer cell lines, with a GI50 (Growth Inhibition 50) of less than 10 nM in 47 cell lines from the National Cancer Institute's NCI-60 panel. nih.gov Notably, it has shown the ability to circumvent multidrug resistance mediated by P-glycoprotein (Pgp) and βIII-tubulin. nih.gov Furthermore, in tumor xenograft models, this compound exhibited greater tumor growth inhibition than the established chemotherapeutic agent paclitaxel. nih.gov The development of [11C]this compound as a PET tracer could enable non-invasive in vivo quantification of microtubule targets in tumors. This could be invaluable for patient stratification, assessing treatment response to microtubule-targeting agents, and understanding the mechanisms of drug resistance.

Research AreaPotential Application of this compoundKey Research Findings
Neurodegenerative Diseases In vivo imaging of microtubule density and stability in the brain.Dysfunction of microtubules is implicated in various neurodegenerative disorders. nih.gov
Cancer Biology Non-invasive quantification of microtubule targets in tumors; monitoring treatment response.This compound inhibits the growth of numerous cancer cell lines and shows anti-drug resistance properties. nih.gov

Methodological Innovations in Radiotracer Development and Application beyond Current Paradigms

The successful radiosynthesis of [11C]this compound represents a significant advancement in the development of PET tracers for imaging microtubules. nih.gov The synthesis of this compound and its precursor, desmethyl-HD-800, was achieved in a single step with high yields of 75% and 80%, respectively. nih.gov The subsequent radiosynthesis of [11C]this compound was accomplished with a 45 ± 5% yield. nih.gov

Future research should focus on methodological innovations to further enhance the properties and applications of this compound-based radiotracers. This could involve the exploration of alternative positron-emitting isotopes with longer half-lives, such as Fluorine-18, which would facilitate more extended imaging protocols and broader distribution to imaging centers without an on-site cyclotron.

Q & A

Q. What synthetic methodologies are recommended for producing HD-800 and its radiolabeled analog [11C]this compound?

this compound is synthesized via a one-step reaction using 4-chloro-5-methylfuro[2,3-d]pyrimidine and 4-(methylamino)phenol in isopropanol with diisopropylethyl amine as a catalyst . For radiosynthesis, [11C]MeI is generated via cyclotron-produced [11C]CO2 and reacted with the desmethyl precursor of this compound. Purification is achieved using reverse-phase HPLC, yielding [11C]this compound with high radiochemical purity (>98%) and molar activity (~74–148 GBq/μmol) .

Q. How can researchers validate the purity and stability of [11C]this compound for in vivo studies?

Analytical techniques include:

  • HPLC : To assess radiochemical purity and stability under physiological conditions (e.g., saline or plasma) .
  • Mass spectrometry and NMR : For structural confirmation of non-radiolabeled this compound .
  • Gamma counting : To quantify radioactivity in biodistribution studies .

Q. What experimental protocols ensure reproducibility in this compound-based PET imaging studies?

Key steps include:

  • Standardized radiosynthesis protocols (e.g., FX2MeI module for [11C]MeI production) .
  • Consistent animal handling (e.g., IACUC-approved protocols for biodistribution studies in male mice) .
  • Blocking experiments with unlabeled this compound or colchicine-site ligands (e.g., MPC-6827) to confirm target specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s organ-specific binding affinity observed in biodistribution studies?

While [11C]this compound shows strong brain-specific binding (75% specificity), moderate uptake in non-brain tissues (e.g., muscle: 55%, heart: 50%) suggests off-target interactions . To address this:

  • Conduct competitive binding assays with structurally diverse MT ligands to evaluate selectivity.
  • Perform autoradiography on tissue sections to localize binding sites .
  • Use knockout models to confirm target engagement in specific organs.

Q. What statistical and kinetic models are appropriate for quantifying [11C]this compound binding in dynamic PET studies?

  • Compartmental modeling : To estimate binding parameters (e.g., KdK_d, BmaxB_{max}) in brain regions .
  • Logan graphical analysis : For non-invasive quantification of MT density .
  • Test-retest reproducibility studies : To validate tracer kinetics across imaging sessions .

Q. How can methodological limitations in this compound’s preclinical evaluation impact translational potential?

Challenges include:

  • Species differences : Murine vs. primate blood-brain barrier (BBB) permeability. Ongoing non-human primate studies are critical for validating tracer kinetics .
  • Radioligand metabolism : Rapid in vivo degradation may require stabilization strategies (e.g., co-administration of metabolic inhibitors) .
  • Partial volume effects : Correct for signal spillover in small brain regions using MRI-based attenuation correction .

Methodological Design Considerations

Q. What controls are essential for ensuring rigor in this compound experiments?

  • Baseline vs. blocking scans : To distinguish specific vs. non-specific binding .
  • Radiotracer stability tests : Incubate [11C]this compound in plasma/saline at 37°C for 30+ minutes to assess decomposition .
  • Blinded analysis : Avoid bias in PET data interpretation by using independent evaluators .

Q. How should researchers handle discrepancies between in vitro binding assays and in vivo PET data?

  • Correlate affinity (IC50) with PET signal : If in vitro binding does not align with in vivo uptake, investigate factors like BBB penetration or metabolite interference .
  • Use multi-tracer imaging : Compare this compound distribution with a reference tracer (e.g., [18F]FDG) to contextualize findings .

Data Reporting and Validation

Q. What criteria should guide the inclusion of this compound data in peer-reviewed publications?

  • Transparency : Report radiochemical yield, purity, and molar activity for [11C]this compound .
  • Reproducibility : Provide detailed supplemental methods (e.g., HPLC conditions, animal strain specifics) .
  • Ethical compliance : Declare IACUC approvals and radiation safety protocols .

Q. How can researchers address gaps in this compound’s mechanistic understanding?

  • Multi-omics integration : Combine PET data with transcriptomic/proteomic profiles of MT-related pathways .
  • Longitudinal studies : Track this compound binding changes in disease models (e.g., tauopathy mice) to assess therapeutic relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HD-800
Reactant of Route 2
Reactant of Route 2
HD-800

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.